molecular formula C10H12FNO3 B13422126 1-Ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol

1-Ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol

Cat. No.: B13422126
M. Wt: 213.21 g/mol
InChI Key: KYUZLCMOIIWOJF-UHFFFAOYSA-N
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Description

Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) is a complex organic compound with the molecular formula C10H13NO3 It is characterized by a fused ring structure that includes both furan and pyridine rings, with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) typically involves the reaction of ethanol and pyridoxal. The process includes several steps, such as the formation of intermediate compounds and subsequent reactions to introduce the ethoxy and fluoro groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups such as halogens or alkyl chains .

Scientific Research Applications

Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) include other fused ring structures with functional groups such as:

  • Furo[3,4-c]pyridin-7-ol,1-ethoxy-1,3-dihydro-6-methyl
  • Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl

Uniqueness

The uniqueness of Furo[3,4-c]pyridin-7-ol,1-ethoxy-4-fluoro-1,3-dihydro-6-methyl-(9ci) lies in its specific combination of functional groups and the resulting chemical properties. This compound’s unique structure allows it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds may not .

Properties

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

IUPAC Name

1-ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol

InChI

InChI=1S/C10H12FNO3/c1-3-14-10-7-6(4-15-10)9(11)12-5(2)8(7)13/h10,13H,3-4H2,1-2H3

InChI Key

KYUZLCMOIIWOJF-UHFFFAOYSA-N

Canonical SMILES

CCOC1C2=C(CO1)C(=NC(=C2O)C)F

Origin of Product

United States

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